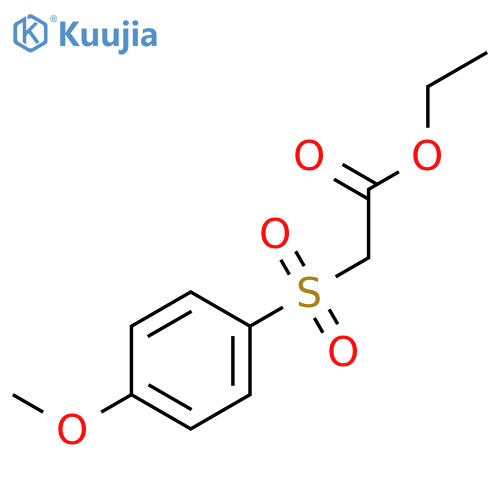Cas no 2850-21-7 (Ethyl 2-(4-methoxyphenyl)sulfonylacetate)
エチル2-(4-メトキシフェニル)スルホニルアセタートは、有機合成において有用なスルホン系中間体です。4-メトキシフェニル基とエステル基を有する本化合物は、高い反応性と安定性を兼ね備えており、医薬品や農薬の合成原料として特に優れた特性を示します。分子内に存在するスルホニル基は求電子性が高く、各種求核試薬との反応に適しています。また、メトキシ基の電子供与性により芳香環の反応性が調整可能で、多段階合成における選択性制御が可能です。有機溶媒への溶解性に優れ、取り扱いが容易な点も特長です。

2850-21-7 structure
商品名:Ethyl 2-(4-methoxyphenyl)sulfonylacetate
Ethyl 2-(4-methoxyphenyl)sulfonylacetate 化学的及び物理的性質
名前と識別子
-
- 2-[(4-Methoxyphenyl)sulfonyl]acetic acid ethyl ester
- ethyl 2-(4-methoxyphenyl)sulfonylacetate
- (4-methoxy-benzenesulfonyl)-acetic acid ethyl ester
- (4-methoxy-phenylsulfonyl)-acetic acid ethyl ester
- 2-(4-methoxybenzenesulfonyl)acetic acid ethyl ester
- 6X-0941
- Aethyl-p-methoxyphenylsulfonylacetat
- ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate
- AKOS005098169
- SCHEMBL5860960
- 2-(4-methoxy-benzenesulfonyl)-acetic acid ethyl ester
- HJUXYQLTIVYHIN-UHFFFAOYSA-N
- ETHYL 2-(4-METHOXYBENZENESULFONYL)ACETATE
- 2850-21-7
- ETHYL2-(4-METHOXYBENZENESULFONYL)ACETATE
- 2-(4-methoxy-benzenesulfonyl)acetic acid ethyl ester
- Ethyl 2-((4-methoxyphenyl)sulfonyl)acetate
- DTXSID50363258
- (4-methoxy-benzenesulfonyl)acetic acid ethyl ester
- CS-0333363
- Ethyl 2-(4-methoxyphenyl)sulfonylacetate
-
- インチ: InChI=1S/C11H14O5S/c1-3-16-11(12)8-17(13,14)10-6-4-9(15-2)5-7-10/h4-7H,3,8H2,1-2H3
- InChIKey: HJUXYQLTIVYHIN-UHFFFAOYSA-N
- ほほえんだ: C(OC(=O)CS(C1C=CC(OC)=CC=1)(=O)=O)C
計算された属性
- せいみつぶんしりょう: 258.05600
- どういたいしつりょう: 258.05619472g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 335
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.240
- PSA: 78.05000
- LogP: 2.11280
Ethyl 2-(4-methoxyphenyl)sulfonylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1404033-250mg |
Ethyl 2-((4-methoxyphenyl)sulfonyl)acetate |
2850-21-7 | 90% | 250mg |
¥1512 | 2023-04-14 | |
| TRC | E287161-1g |
Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate |
2850-21-7 | 1g |
$ 320.00 | 2022-06-05 | ||
| A2B Chem LLC | AF64351-500mg |
2-[(4-Methoxyphenyl)sulfonyl]acetic acid ethyl ester |
2850-21-7 | 95%+ | 500mg |
$479.00 | 2024-04-20 | |
| A2B Chem LLC | AF64351-5mg |
2-[(4-Methoxyphenyl)sulfonyl]acetic acid ethyl ester |
2850-21-7 | 95%+ | 5mg |
$272.00 | 2024-04-20 | |
| A2B Chem LLC | AF64351-5g |
2-[(4-Methoxyphenyl)sulfonyl]acetic acid ethyl ester |
2850-21-7 | 95%+ | 5g |
$2231.00 | 2024-04-20 | |
| A2B Chem LLC | AF64351-25mg |
2-[(4-Methoxyphenyl)sulfonyl]acetic acid ethyl ester |
2850-21-7 | 95%+ | 25mg |
$310.00 | 2023-12-31 | |
| TRC | E287161-500mg |
Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate |
2850-21-7 | 500mg |
$ 210.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1404033-1g |
Ethyl 2-((4-methoxyphenyl)sulfonyl)acetate |
2850-21-7 | 90% | 1g |
¥3110 | 2023-04-14 | |
| A2B Chem LLC | AF64351-250mg |
2-[(4-Methoxyphenyl)sulfonyl]acetic acid ethyl ester |
2850-21-7 | 95%+ | 250mg |
$324.00 | 2024-04-20 | |
| A2B Chem LLC | AF64351-1g |
2-[(4-Methoxyphenyl)sulfonyl]acetic acid ethyl ester |
2850-21-7 | 95%+ | 1g |
$745.00 | 2024-04-20 |
Ethyl 2-(4-methoxyphenyl)sulfonylacetate 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
2850-21-7 (Ethyl 2-(4-methoxyphenyl)sulfonylacetate) 関連製品
- 7605-30-3(Ethyl 2-(phenylsulfonyl)acetate)
- 503537-97-1(4-bromooct-1-ene)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
